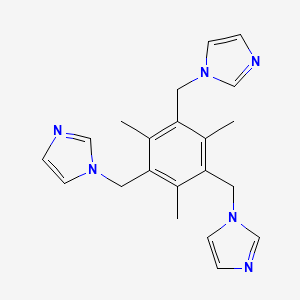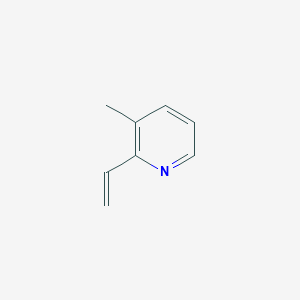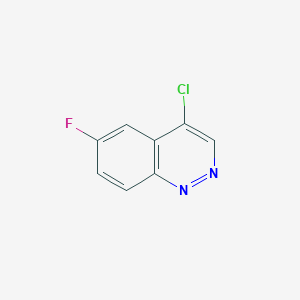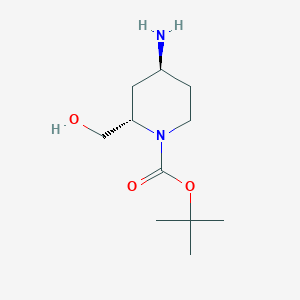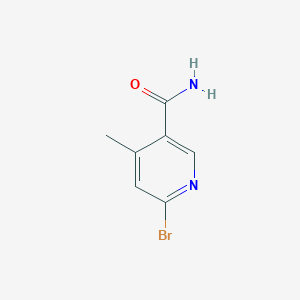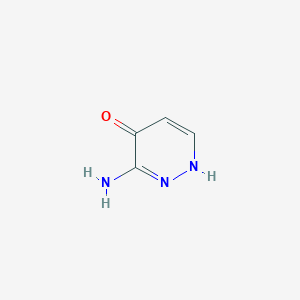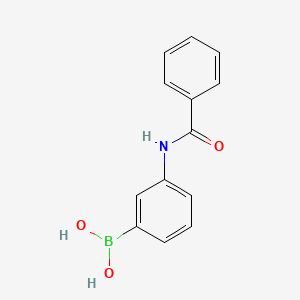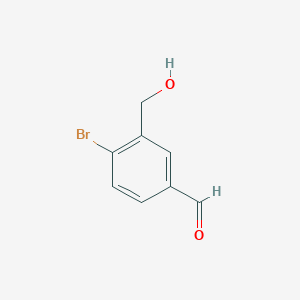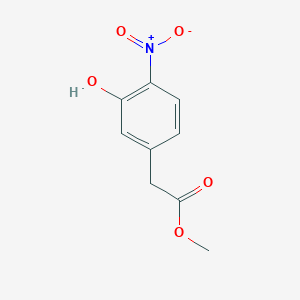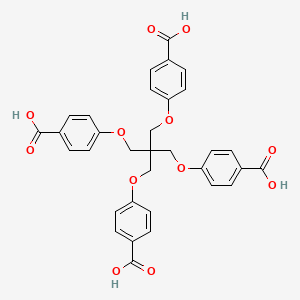
Tetrakis(4-carboxyphenoxymethyl)methane
Vue d'ensemble
Description
Tetrakis(4-carboxyphenoxymethyl)methane is a bis(hydroxymethyl) compound with the molecular formula C33H28O12 and a molecular weight of 616.6 g/mol. It is commonly used as a crosslinking reagent in biomedical, pharmaceutical, and polymer industries. This compound is also known for its role as a monomer in the synthesis of metal-organic frameworks (MOFs) .
Méthodes De Préparation
The synthesis of Tetrakis(4-carboxyphenoxymethyl)methane involves the use of pentaerythritoltetratosylate and acetaminophen as raw materials. The reaction proceeds through a Williamson etherification reaction, resulting in the formation of the symmetrical structure of the compound . The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Analyse Des Réactions Chimiques
Tetrakis(4-carboxyphenoxymethyl)methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid groups can be converted to esters or amides using appropriate reagents like alcohols or amines in the presence of a catalyst.
Applications De Recherche Scientifique
Tetrakis(4-carboxyphenoxymethyl)methane has a wide range of applications in scientific research, including:
Chemistry: It is used as a monomer in the synthesis of MOFs, which are porous materials with high thermal and chemical stability.
Biology: The compound is used in the development of drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: The compound is used in the production of polymers and other materials with specific properties, such as enhanced mechanical strength and thermal stability.
Mécanisme D'action
The mechanism of action of Tetrakis(4-carboxyphenoxymethyl)methane involves its ability to form stable complexes with various molecules. The carboxylic acid groups in the compound can interact with metal ions, proteins, and other biomolecules, leading to the formation of stable complexes. These interactions can modulate the activity of the target molecules and pathways involved in various biological processes .
Comparaison Avec Des Composés Similaires
Tetrakis(4-carboxyphenoxymethyl)methane is similar to other compounds such as Tetrakis(4-carboxyphenyl)porphyrin and Tetrakis(4-(iodoethynyl)phenyl)methane. it is unique in its ability to form stable complexes with a wide range of molecules, making it highly versatile in various applications . Other similar compounds include:
Tetrakis(4-carboxyphenyl)porphyrin: Used in photodynamic therapy and as a photosensitizer.
Tetrakis(4-(iodoethynyl)phenyl)methane: Known for its use in the synthesis of porous materials.
Propriétés
IUPAC Name |
4-[3-(4-carboxyphenoxy)-2,2-bis[(4-carboxyphenoxy)methyl]propoxy]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H28O12/c34-29(35)21-1-9-25(10-2-21)42-17-33(18-43-26-11-3-22(4-12-26)30(36)37,19-44-27-13-5-23(6-14-27)31(38)39)20-45-28-15-7-24(8-16-28)32(40)41/h1-16H,17-20H2,(H,34,35)(H,36,37)(H,38,39)(H,40,41) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQBOIKZICWAJBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OCC(COC2=CC=C(C=C2)C(=O)O)(COC3=CC=C(C=C3)C(=O)O)COC4=CC=C(C=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H28O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


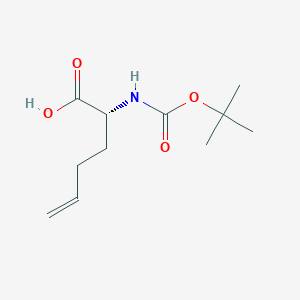
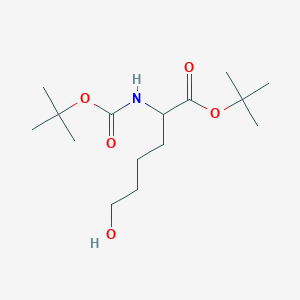
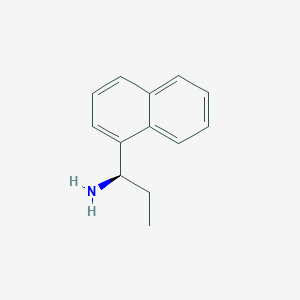
![(R)-3,3'-Bis([1,1'-biphenyl]-4-yl)-1,1'-binaphthalene]-2,2'-diol](/img/structure/B3177788.png)
